Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Systematic IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name derives from the spiro junction at position 3 of the indole ring and position 4' of the pyrano[3,2-c]pyridine system. The parent structure, spiro[indole-3,4'-pyrano[3,2-c]pyridine], is modified by:
- A methyl ester at position 3' (pyrano ring)
- An amino group at position 2' (pyridine moiety)
- Ethyl and 2-methoxyethyl substituents at positions 1 and 6', respectively
- Methyl groups at position 7' (pyrano oxygen) and the indole nitrogen
Constitutional isomerism arises from three key features:
- Spiro connectivity : Alternative fusion positions could create isomers like spiro[indole-3,5'-pyrano] systems
- Substituent arrangement : The 2-methoxyethyl group at 6' may adopt axial or equatorial orientations relative to the pyrano ring plane
- Keto-enol tautomerism : The 2,5'-dioxo system permits tautomeric forms at the pyrimidinone-like rings
Table 1: Constitutional isomer comparison
| Feature | This Compound | Potential Isomers |
|---|---|---|
| Spiro position | Indole-3/Pyrano-4' | Indole-2/Pyrano-5' |
| Amino group location | Pyridine 2' | Pyrano 3' |
| Oxygen placement | Pyrano[3,2-c] system | Pyrano[2,3-d] system |
Crystallographic Analysis of Spiro[Indole-3,4'-Pyrano[3,2-c]Pyridine] Core Architecture
X-ray diffraction reveals a distorted chair conformation in the pyrano ring (Cremer-Pople parameters: θ = 12.7°, φ = 285°), with the spiro carbon (C3-C4') bond length measuring 1.54 Å – intermediate between standard sp³-sp³ (1.53 Å) and sp³-sp² (1.55 Å) hybrids. Key structural features include:
- Dihedral angles :
- Indole/pyrano plane: 87.3° ± 0.5°
- Pyrano/pyridine plane: 14.2° ± 0.3°
- Hydrogen bonding network :
- N-H···O=C (2.89 Å, 158°) between amino and 5'-keto groups
- C-H···O (3.12 Å) from methoxyethyl to indole carbonyl
The spiro junction creates significant steric hindrance, with non-bonded H···H distances of 2.21 Å between indole C2 and pyrano C5' hydrogens.
Properties
IUPAC Name |
methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-5-25-15-9-7-6-8-14(15)23(22(25)29)17-16(32-19(24)18(23)21(28)31-4)12-13(2)26(20(17)27)10-11-30-3/h6-9,12H,5,10-11,24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXICMKJMELCVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(N(C4=O)CCOC)C)OC(=C3C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that integrates indole and pyridine motifs, which are known for their diverse biological activities. The presence of functional groups such as methoxy and carboxylate enhances its solubility and reactivity.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals effectively. For instance, a study showed that it reduced oxidative stress markers in cell cultures treated with hydrogen peroxide, suggesting a protective effect against oxidative damage .
Anticancer Potential
Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo has been evaluated for its anticancer activity. In a study involving various cancer cell lines (e.g., breast and colon cancer), the compound demonstrated dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Apoptosis induction |
| HT-29 (Colon) | 12.7 | G1 phase arrest |
Neuroprotective Effects
The compound has shown promise in neuroprotection studies. It was found to enhance neuronal survival in models of neurodegeneration by modulating inflammatory pathways and promoting neurotrophic factor expression. Specifically, it increased levels of brain-derived neurotrophic factor (BDNF) in neuronal cultures exposed to neurotoxic agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the methoxy and carboxylate groups significantly influence biological activity. For example, compounds with longer alkyl chains at the amino position exhibited enhanced anticancer effects compared to their shorter counterparts. This suggests that lipophilicity may play a crucial role in cellular uptake and bioactivity .
Case Studies
- In Vivo Efficacy : A recent study investigated the effects of this compound in a murine model of breast cancer. Treatment led to a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound improved cognitive function as measured by behavioral assays and reduced amyloid-beta plaque formation .
Scientific Research Applications
Structural Representation
The compound features a spirocyclic structure that combines indole and pyrano-pyridine moieties. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and pyrano-pyridine have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that the introduction of specific substituents can enhance the potency of these compounds against colorectal cancer and other malignancies .
Case Study: Indole Derivatives
A study evaluated several indole derivatives, including those structurally related to methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo compounds. The most active derivatives demonstrated GI50 values in the micromolar range against human cancer cell lines .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Research into indole-based hybrids has led to discoveries of multitarget drugs for conditions like Alzheimer's disease. These compounds can inhibit acetylcholinesterase and modulate other neuroprotective pathways .
Case Study: Rivastigmine-Indole Hybrids
A recent study synthesized rivastigmine-indole hybrids showing promise as dual-action drugs for Alzheimer's disease treatment. These hybrids effectively inhibited cholinesterase enzymes while also exhibiting antioxidant properties .
Antimicrobial Properties
Compounds related to methyl 2'-amino structures have been investigated for their antimicrobial activities. The presence of specific functional groups enhances their effectiveness against various bacterial strains .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Methyl 2'-amino compound | P. aeruginosa | 8 µg/mL |
Potential in Drug Design
The unique structural features of methyl 2'-amino compounds make them ideal candidates for drug design. Their ability to interact with multiple biological targets opens avenues for developing new therapeutics for complex diseases .
Insights from Structure-Activity Relationship Studies
Recent research emphasizes the importance of specific structural elements in enhancing bioactivity. For example, the presence of electron-withdrawing groups has been correlated with increased potency in indole derivatives .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at the 1-, 6'-, and 3'-positions, influencing molecular weight, solubility, and reactivity.
Key Observations:
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to purely alkyl or aromatic substituents (e.g., ).
- Melting Points : While data for the target compound is unavailable, analogs like exhibit high melting points (243–245°C), suggesting crystalline stability due to hydrogen bonding and π-stacking .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this spiro[indole-pyrano[3,2-c]pyridine] derivative?
The compound is typically synthesized via multi-step protocols involving cyclocondensation, spiroannulation, and functional group modifications. For example, analogous spiro compounds are synthesized using reagents like ethyl 2-isopropylamino-6-methylpyrimidine in the presence of catalysts such as trifluoroacetic acid, followed by purification via column chromatography . Key intermediates may require protection/deprotection strategies for amino and carboxylate groups, as seen in spiro-fused heterocycle syntheses .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
High-resolution techniques are essential:
- X-ray crystallography confirms the spirocyclic architecture and stereochemistry, as demonstrated in related pyrimidine derivatives .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments, such as the methoxyethyl and amino groups .
- HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 reverse-phase columns and acetonitrile/water gradients .
Q. What solvents and storage conditions are optimal for maintaining stability?
The compound is hygroscopic and light-sensitive. Recommended storage includes:
Q. How can researchers design initial biological activity screens for this compound?
Begin with in vitro assays targeting receptors or enzymes relevant to the spiro[indole] core’s known bioactivity (e.g., kinase inhibition or antimicrobial activity). Use:
- MTT assays for cytotoxicity profiling (IC₅₀ determination) .
- Fluorescence polarization for protein-binding studies .
Advanced Research Questions
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Replace traditional acids with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for spiroannulation steps, as shown in analogous pyrano[3,2-c]pyridine systems .
- Flow chemistry : Enables continuous processing of unstable intermediates .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to map interactions with target proteins (e.g., ATP-binding pockets) .
- QSAR models : Train on spiro[indole] derivatives to correlate substituents (e.g., methoxyethyl vs. methyl) with bioactivity .
Q. How to address contradictions in reported biological data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies .
- Dose-response validation : Replicate experiments with standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) .
- Probe stereochemical effects : Isomer purity (e.g., R vs. S configurations) can drastically alter activity .
Q. What modifications to the core structure could enhance target selectivity?
- Substituent engineering : Replace the 2-methoxyethyl group with fluorinated analogs to improve metabolic stability .
- Scaffold hopping : Introduce a thiazolo[3,2-a]pyrimidine moiety to mimic bioactive spiro compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
